molecular formula C6H9N5 B1464414 1-(2-azidoethyl)-4-methyl-1H-pyrazole CAS No. 1249358-58-4

1-(2-azidoethyl)-4-methyl-1H-pyrazole

Cat. No.: B1464414
CAS No.: 1249358-58-4
M. Wt: 151.17 g/mol
InChI Key: IQKNXAFUPYASRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azidoethyl)-4-methyl-1H-pyrazole is a specialized heterocyclic compound of significant interest in advanced chemical research and development. This molecule incorporates a pyrazole ring, a privileged scaffold in medicinal chemistry known for its prevalence in pharmacologically active compounds and approved drugs across diverse therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents . The 4-methyl substitution on the 1H-pyrazole ring and the 2-azidoethyl side chain define its specific chemical properties and reactivity. The primary research value of this compound lies in its multifunctional structure. The azido (-N 3 ) group is a highly versatile handle for further synthetic modification via click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction allows researchers to efficiently conjugate the pyrazole core to other molecules, such as alkynes, polymers, or biomolecules, facilitating the creation of complex molecular architectures, functionalized materials, and chemical libraries for biological screening. Consequently, this compound serves as a key synthetic intermediate and building block in organic synthesis, materials science, and drug discovery efforts. Applications & Research Areas: • Medicinal Chemistry: Serves as a precursor for the synthesis of novel pyrazole-based analogs with potential biological activity. The pyrazole moiety is a common feature in kinase inhibitors and various other therapeutic agents . • Click Chemistry: The azidoethyl functional group makes this compound an ideal substrate for conjugation and ligation strategies, enabling the study of biomolecular interactions and the development of probes . • Chemical Biology: Used to develop molecular probes for investigating enzyme function and cellular processes. • Materials Science: Acts as a monomer or building block for the synthesis of nitrogen-rich heterocyclic polymers and energetic ionic salts with specialized properties . WARNING: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The azide functional group can be potentially unstable and should be handled with appropriate safety precautions by trained personnel in a laboratory setting.

Properties

IUPAC Name

1-(2-azidoethyl)-4-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5/c1-6-4-9-11(5-6)3-2-8-10-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKNXAFUPYASRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with analogs:

Compound Name Molecular Formula Substituents Key Functional Features
1-(2-azidoethyl)-4-methyl-1H-pyrazole C6H9N5 4-methyl, 1-azidoethyl Azide group for click chemistry
1-(3-chloropropyl)-4-methyl-1H-pyrazole C7H11ClN2 4-methyl, 1-chloropropyl Chloride as a leaving group
1-(azetidin-3-yl)-4-methyl-1H-pyrazole C7H12N3 4-methyl, 1-azetidinyl Azetidine ring enhances solubility
1-(2-ethoxyethyl)-3-ethyl-1H-pyrazole C8H14N2O 3-ethyl, 1-ethoxyethyl Ethoxy group improves lipophilicity

Key Observations :

  • Azidoethyl vs. Chloropropyl : The azide group in the target compound enables bioorthogonal reactions, whereas the chloropropyl analog serves as an alkylating agent or synthetic intermediate .
Physicochemical and Application Differences
  • Reactivity : The azidoethyl group facilitates rapid conjugation with alkynes (e.g., in drug-targeting strategies), contrasting with the chloropropyl derivative’s utility in cross-coupling reactions .
  • aureus and E. coli .

Preparation Methods

N-Alkylation of Pyrazoles with Azidoethyl Transfer Reagents

A highly effective and standardized method for preparing 1-(2-azidoethyl)-substituted azoles, including pyrazoles, is through N-alkylation using azidoethyl transfer reagents in the presence of a base in polar aprotic solvents.

  • Reaction Conditions:

    • The unsubstituted pyrazole is dissolved in dimethylformamide (DMF).
    • Potassium carbonate (K2CO3) is used as a base (typically 1.5 equivalents).
    • The azidoethyl transfer reagent (e.g., 2-azidoethyl halides or sulfonates) is added.
    • The mixture is heated at around 90 °C for approximately 16 hours.
  • Outcome:

    • This method yields 1-(2-azidoethyl)pyrazoles with high selectivity and purity.
    • No significant formation of other isomers (such as N2-alkylated pyrazoles) is observed.
    • The reaction is applicable to various azoles, including pyrazoles, imidazoles, triazoles, and tetrazoles, demonstrating versatility.
  • Reference Reaction Scheme:
    $$
    \text{Pyrazole} + \text{2-azidoethyl transfer reagent} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, 90^\circ C, 16h} \text{1-(2-azidoethyl)pyrazole}
    $$

This protocol was reported with detailed experimental conditions and reproducible yields, confirming its robustness for synthesizing N-1 azidoethyl pyrazole derivatives.

Synthesis of 4-Methylpyrazole Precursors

The 4-methyl substitution on the pyrazole ring is typically introduced before azidoethylation by classical pyrazole synthesis methods, such as:

  • Cyclocondensation Reactions:

    • Reaction of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.
    • For example, methylhydrazine condenses with β-diketones or chalcones under acidic or catalytic conditions to form 4-methyl-substituted pyrazoles.
    • Optimization with aprotic dipolar solvents (DMF, NMP) and acid additives (HCl) can improve yields and regioselectivity.
  • Regioselective Functionalization:

    • Using benzotriazole intermediates to increase acidity at the α-position allows selective methylation at the 4-position.
    • This approach facilitates access to tetrasubstituted pyrazoles, including 4-methyl derivatives.

Combined Strategy for 1-(2-azidoethyl)-4-methyl-1H-pyrazole

A typical synthetic route to the target compound involves:

This two-step approach ensures regioselective installation of both the methyl group at C-4 and the azidoethyl group at N-1.

Data Table Summarizing Preparation Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
4-Methylpyrazole synthesis Methylhydrazine + β-diketone, acid catalyst DMF / NMP Ambient Several h 70–90 Optimized with HCl to improve yield
N-1 Azidoethylation 4-methylpyrazole + 2-azidoethyl halide + K2CO3 DMF 90 °C 16 h 75–85 High regioselectivity, no isomers

Research Findings and Advantages

  • The N-alkylation method using azidoethyl transfer reagents is highly reproducible and scalable.
  • Use of potassium carbonate as a mild base avoids decomposition of the azide group.
  • The polar aprotic solvent DMF facilitates nucleophilic substitution without side reactions.
  • The method avoids harsh conditions, preserving sensitive functional groups.
  • The azidoethyl group serves as a versatile handle for further "click chemistry" modifications, expanding the utility of the synthesized pyrazole derivatives.

Additional Notes

  • Alternative methods such as 1,3-dipolar cycloaddition of diazo compounds or in situ formation of carbonyl intermediates can be used for pyrazole ring formation but are less direct for installing the azidoethyl substituent specifically.
  • The azidoethylation step is critical and must be carefully controlled to avoid side reactions such as azide decomposition or multiple alkylations.
  • Purification typically involves column chromatography to isolate the pure this compound.

Q & A

Q. What are the optimal synthetic routes for 1-(2-azidoethyl)-4-methyl-1H-pyrazole, and how can reaction conditions be systematically optimized?

The synthesis typically involves introducing the azidoethyl group to a pyrazole core. A validated method involves nucleophilic substitution of 4-methyl-1H-pyrazole derivatives with 2-azidoethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile at 50–80°C . Yield optimization can employ Design of Experiments (DoE) to evaluate variables such as temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs help identify critical parameters, while response surface methodology (RSM) refines optimal conditions .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., azidoethyl and methyl group integration).
  • FTIR : Detection of the azide (N₃) stretch near 2100 cm⁻¹ and pyrazole ring vibrations.
  • Elemental Analysis : Matching experimental vs. theoretical C, H, and N percentages (±0.3% tolerance).
  • Mass Spectrometry (HRMS) : To verify molecular weight (C₆H₈N₅, theoretical 150.18 g/mol).
    Cross-validation using these methods ensures structural accuracy and purity .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives or predict reactivity in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as azide group reactivity in click chemistry (e.g., strain-promoted cycloadditions). Molecular docking studies predict binding affinities for biological targets (e.g., enzymes with nucleophilic residues). Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., RDKit) to screen derivatives for enhanced stability or solubility .

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

Discrepancies (e.g., unexpected reaction pathways or spectroscopic deviations) require:

  • Replication : Verify experimental conditions and purity.
  • Sensitivity Analysis : Test computational parameters (basis sets, solvent models).
  • Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguities.
  • Mechanistic Studies : Probe intermediates via in-situ FTIR or trapping experiments .

Q. What strategies optimize the compound’s stability for long-term storage or biological assays?

  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., azide decomposition >100°C).
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Hygroscopicity : Use desiccants (e.g., silica gel) for azide-containing compounds, as moisture accelerates degradation .

Q. How can researchers leverage the azide group for targeted applications like bioconjugation or material science?

The azide enables click chemistry (e.g., CuAAC with alkynes) for:

  • Bioconjugation : Link to biomolecules (e.g., proteins, DNA) via strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper toxicity.
  • Polymer Functionalization : Incorporate into hydrogels or dendrimers for drug delivery.
    Reaction efficiency depends on solvent (e.g., aqueous vs. organic) and catalyst (e.g., Cu(I)/TBTA) .

Q. What methodologies assess the compound’s potential toxicity or environmental impact?

  • In-Vitro Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293).
  • Ecotoxicology : Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines).
  • Degradation Studies : HPLC/MS to track breakdown products under UV light or microbial action .

Methodological Recommendations

  • Synthetic Reproducibility : Pre-dry solvents and reagents (e.g., molecular sieves for DMF).
  • Safety Protocols : Handle azides in fume hoods; avoid metal contact to prevent explosive decomposition .
  • Data Validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm novel derivatives.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-azidoethyl)-4-methyl-1H-pyrazole
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1-(2-azidoethyl)-4-methyl-1H-pyrazole

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